molecular formula C21H22O10 B1202808 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 30382-18-4

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No. B1202808
CAS RN: 30382-18-4
M. Wt: 434.4 g/mol
InChI Key: AWENDZQUFCJISN-ZRWXNEIDSA-N
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Description

The compound “2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one” is a complex organic molecule. It is also known as plantamajoside .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For example, a series of hydroxyl group protected derivatives were synthesized to further understand the source of antioxidant activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including hydroxyl groups and a glucopyranosyloxy group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound is known to exhibit antioxidant properties . It was found that the introduction of protecting groups to the free hydroxyl groups decreases their reducing abilities . In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity .

Scientific Research Applications

Structural Analysis and Crystallography

The compound has been studied for its structural characteristics, particularly in the context of natural β-D-glucosylflavone isolated from plants like Argemone mexicana. Detailed structural analysis using techniques like X-ray crystallography has been conducted, providing insights into its crystal structure and molecular interactions (Anthal et al., 2012).

Synthesis and Chemical Properties

Research has focused on the synthesis of similar compounds, highlighting their potential in chemical and pharmacological studies. The successful synthesis of related flavonol triglycosides, which show protective effects on liver injury, has been documented, indicating the relevance of this compound in synthetic organic chemistry (Du et al., 2004).

Bioactivity and Pharmacological Potential

Studies have isolated similar compounds from various plants, following bioactivity-directed fractionation. These compounds have demonstrated antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. This highlights the compound's importance in discovering new bioactive molecules (El‐Seedi, 2007).

Alpha-Glucosidase Inhibition

Research on related compounds isolated from plants like Cuscuta reflexa has revealed strong inhibitory activity against alpha-glucosidase, an enzyme relevant in diabetes management. This suggests potential applications of this compound in the development of antidiabetic treatments (Anis et al., 2002).

Isolation from Natural Sources

The compound and its variants have been isolated from various natural sources, including plants and fungi. These studies contribute to understanding the compound's natural occurrence and potential applications in natural product chemistry and pharmacology (Pan & Lundgren, 1995).

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENDZQUFCJISN-ZRWXNEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952727
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocoreopsin

CAS RN

30382-18-4
Record name Isocoreopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one

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